

5-Methyl-3(2h)-benzofuranone chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methyl-3(2h)-benzofuranone

Cat. No.: B1584658

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **5-Methyl-3(2H)-benzofuranone**

Authored by a Senior Application Scientist

Introduction

5-Methyl-3(2H)-benzofuranone is a heterocyclic organic compound featuring a benzofuran core structure. This scaffold is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Benzofuran derivatives are pervasive in natural products and have been identified as privileged structures, demonstrating a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.^[1] The inherent reactivity of the 3(2H)-benzofuranone system, combined with the electronic influence of the methyl group on the benzene ring, makes this molecule a versatile building block for the synthesis of more complex, biologically active compounds.^{[2][3]}

This guide provides a comprehensive overview of the core chemical properties of **5-Methyl-3(2H)-benzofuranone**. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its structure, spectroscopic signature, reactivity, and handling. The information presented herein is intended to facilitate its effective use in synthesis and to accelerate the discovery of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its physical and structural properties. **5-Methyl-3(2H)-benzofuranone** consists of a furanone ring fused to a toluene molecule. The methyl group at the 5-position influences the electron density of the aromatic ring, which in turn affects the molecule's reactivity and biological interactions.

Caption: Molecular structure of **5-Methyl-3(2H)-benzofuranone**.

The key physicochemical data for this compound are summarized in the table below, providing a quick reference for experimental planning.

Property	Value	Source
CAS Number	54120-66-0	[4] [5]
Molecular Formula	C ₉ H ₈ O ₂	[6]
Molecular Weight	148.16 g/mol	[6]
IUPAC Name	5-Methyl-1-benzofuran-3(2H)-one	[7]
Melting Point	54 °C	[6]
Boiling Point	283.3 ± 40.0 °C (Predicted)	[6]
Density	1.211 ± 0.06 g/cm ³ (Predicted)	[6]

Spectroscopic Analysis: A Compound's Fingerprint

Spectroscopic analysis is non-negotiable for verifying the identity, purity, and structure of a synthesized or purchased compound. The choice of spectroscopic method is dictated by the information required; a combination of IR, NMR, and MS provides a comprehensive structural elucidation.[\[8\]](#)[\[9\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. For **5-Methyl-3(2H)-benzofuranone**, the spectrum is dominated by two key features:

- **C=O Stretch:** A strong, sharp absorption band is expected in the region of $1710\text{-}1730\text{ cm}^{-1}$, which is characteristic of the carbonyl group within the five-membered lactone (ester) ring.
- **Aromatic C-H and C=C Stretches:** Absorptions corresponding to the aromatic ring will appear around $3000\text{-}3100\text{ cm}^{-1}$ (C-H stretching) and $1450\text{-}1600\text{ cm}^{-1}$ (C=C ring stretching).

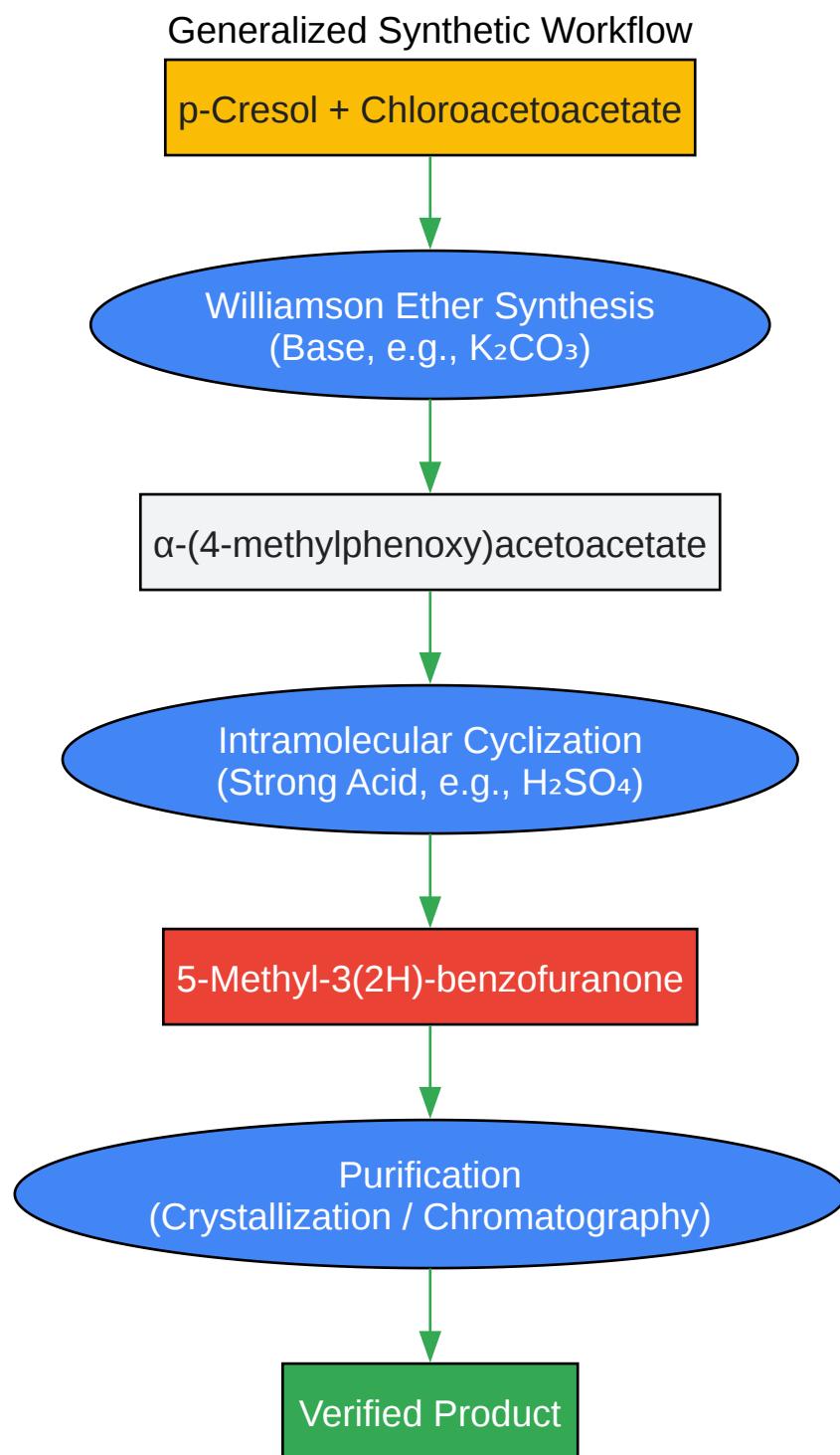
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[\[10\]](#) [\[11\]](#)[\[12\]](#)

- **^1H NMR:**
 - Aromatic Protons (3H): The three protons on the benzene ring will appear in the downfield region, typically between $\delta 6.8\text{-}7.5\text{ ppm}$. The specific splitting pattern (e.g., a singlet and two doublets) will depend on the coupling between adjacent protons.
 - Methylene Protons (-CH₂-) (2H): The protons at the C2 position, adjacent to the ether oxygen, are expected to produce a singlet around $\delta 4.5\text{-}5.0\text{ ppm}$. The singlet nature arises from the absence of adjacent protons.
 - Methyl Protons (-CH₃) (3H): The methyl group attached to the aromatic ring will give rise to a sharp singlet at approximately $\delta 2.3\text{-}2.5\text{ ppm}$.
- **^{13}C NMR:**
 - Carbonyl Carbon (C=O): The lactone carbonyl carbon is the most deshielded and will appear significantly downfield, expected around $\delta 195\text{-}205\text{ ppm}$.
 - Aromatic Carbons (6C): These carbons will resonate in the $\delta 110\text{-}155\text{ ppm}$ range.
 - Methylene Carbon (-CH₂-) (1C): The C2 carbon is expected around $\delta 70\text{-}80\text{ ppm}$.
 - Methyl Carbon (-CH₃) (1C): The methyl carbon will be the most upfield signal, appearing around $\delta 20\text{-}25\text{ ppm}$.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can offer structural clues through fragmentation patterns.


- Molecular Ion (M^+): The mass spectrum should show a clear molecular ion peak at $m/z = 148$, corresponding to the molecular weight of the compound.
- Fragmentation: Common fragmentation pathways may include the loss of CO ($m/z = 120$) or cleavage of the furanone ring.

Synthesis and Reactivity

Understanding the synthesis and reactivity of **5-Methyl-3(2H)-benzofuranone** is crucial for its application as a synthetic intermediate. Benzofuranone scaffolds can be constructed through various strategies, often involving cyclization reactions.[\[1\]](#)[\[13\]](#)

General Synthesis Protocol

A common approach to benzofuranones involves the intramolecular cyclization of a suitably substituted precursor. One established method is the acid-catalyzed dehydration and cyclization of an α -phenoxy- β -ketoester.[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for a common benzofuranone synthesis route.

Step-by-Step Methodology:

- Ether Formation: To a solution of p-cresol in a suitable solvent (e.g., acetone), add a base such as potassium carbonate. Stir the mixture and add ethyl chloroacetoacetate dropwise. Reflux the reaction mixture until the starting materials are consumed (monitored by TLC).
- Work-up: After cooling, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure to obtain the crude α -(4-methylphenoxy)acetoacetate intermediate.
- Cyclization: Add the crude intermediate to a strong acid, such as concentrated sulfuric acid, at a controlled temperature (e.g., 0-10 °C). The causality here is that the strong acid protonates the ester carbonyl, facilitating intramolecular Friedel-Crafts acylation onto the electron-rich aromatic ring.
- Isolation: Carefully pour the reaction mixture over ice water. The product will precipitate as a solid.
- Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ligroin or ethanol to yield pure **5-Methyl-3(2H)-benzofuranone**.^[6] Each batch should be validated using the spectroscopic methods outlined in Section 2 to confirm identity and purity.

Core Reactivity

The reactivity of **5-Methyl-3(2H)-benzofuranone** is centered on three main areas:

- The Methylene Group (C2): The protons on the carbon alpha to the carbonyl group are acidic and can be removed by a base. This generates a nucleophilic enolate, which is the key to many subsequent reactions. This reactivity is widely exploited in Knoevenagel condensation reactions with aldehydes to form 2-benzylidene derivatives, often called aurones.^[2] This reaction is foundational for creating libraries of potential drug candidates.
- The Carbonyl Group (C3): The carbonyl carbon is electrophilic and can be attacked by nucleophiles, such as Grignard reagents or reducing agents (e.g., NaBH_4), to yield the corresponding tertiary or secondary alcohol.
- The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-director, meaning incoming electrophiles will preferentially add to the C4, C6, and C7a positions (relative to the methyl group).

Applications in Research and Drug Development

The **5-methyl-3(2H)-benzofuranone** moiety is a valuable scaffold in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications.

- Antimicrobial and Antileishmanial Agents: Hybrids of benzofuranone and nitroimidazole have been synthesized and shown to possess potent activity against *Leishmania* major and methicillin-resistant *Staphylococcus aureus* (MRSA).^[2] The core structure serves as a rigid scaffold to position the pharmacophoric nitroimidazole group.
- Neuroprotective Agents: A derivative of 5-methyl-benzofuran, MBPTA, was identified as a novel Rho-associated protein kinase (ROCK) inhibitor.^[3] It demonstrated significant protective effects against MPP⁺-induced oxidative stress and cell death in a cellular model of Parkinson's disease, highlighting the potential of this scaffold in developing treatments for neurodegenerative disorders.^[3]
- CDK2 Inhibitors for Cancer Therapy: Benzofuran derivatives have been designed and synthesized as novel type II CDK2 inhibitors.^[14] Several compounds showed potent inhibitory and cytotoxic activities, with good selectivity towards cancerous cells over normal cells, making them promising leads for anticancer drug development.^[14]

Safety and Handling

Proper handling of all chemicals is paramount in a research environment. Based on available safety data sheets (SDS), the following precautions should be observed.^{[15][16][17]}

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.^[15]
- Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid ingestion and inhalation. Keep away from open flames and hot surfaces.^[15]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.^[17]
- Incompatible Materials: Avoid contact with strong oxidizing agents.^[15]

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

5-Methyl-3(2H)-benzofuranone is more than a simple heterocyclic compound; it is a versatile and valuable building block for chemical synthesis and drug discovery. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an attractive starting point for creating diverse molecular architectures. The demonstrated biological activities of its derivatives in areas such as neuroprotection, cancer, and infectious diseases underscore the continued importance of this scaffold in the development of novel therapeutics. This guide provides the foundational knowledge required for researchers to confidently and effectively utilize this compound in their scientific endeavors.

References

- PubChem. 5-methyl-3-phenyl-3H-2-benzofuran-1-one | C15H12O2. PubChem.
- PubChem. 3(2H)-Benzofuranone, 5,7-dimethyl- | C10H10O2. PubChem.
- The Good Scents Company. 5-methyl-3(2H)-furanone, 3511-32-8. The Good Scents Company.
- Molecules. Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. National Institutes of Health.
- ResearchGate. Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. ResearchGate.
- MDPI. Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. MDPI.
- Beaudry Research Group. Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.
- ResearchGate. Synthetic methods of benzofuran-3(2H)-ones. ResearchGate.
- Acta Poloniae Pharmaceutica. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica.
- ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health.
- Antimicrobial Agents and Chemotherapy. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. National Institutes of Health.
- YouTube. Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry. YouTube.

- PubMed. Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells. PubMed.
- Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.
- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
- Journal of Enzyme Inhibition and Medicinal Chemistry. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. National Institutes of Health.
- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube.
- YouTube. Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Methyl-3(2H)-benzofuranone | 54120-66-0 [chemicalbook.com]
- 5. 54120-66-0|5-Methylbenzofuran-3(2H)-one|BLD Pharm [bldpharm.com]
- 6. 5-Methyl-3(2H)-benzofuranone CAS#: 54120-66-0 [m.chemicalbook.com]
- 7. 3(2H)-Benzofuranone, 5,7-dimethyl- | C10H10O2 | CID 595602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]

- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- To cite this document: BenchChem. [5-Methyl-3(2h)-benzofuranone chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584658#5-methyl-3-2h-benzofuranone-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com